Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides definitive evidence for the compound’s structure and stereochemistry. Key observations include:
1H-NMR (DMSO-d6, 250 MHz):
- δ 1.38 (s, 9H) : Singlet corresponding to the tert-butyl group’s nine equivalent protons.
- δ 3.78 (s, 3H) : Methoxy group’s protons adjacent to the aromatic ring.
- δ 4.85–4.92 (m, 1H) : Methine proton (CH) of the ethyl group, split due to coupling with adjacent methyl and NH groups.
- δ 7.15–7.45 (m, 3H) : Aromatic protons from the substituted phenyl ring, with splitting patterns indicative of bromine and methoxy substituents.
13C-NMR (DMSO-d6, 63 MHz):
- δ 28.3 : Tert-butyl carbons.
- δ 55.1 : Methoxy carbon.
- δ 79.8 : Quaternary carbon of the tert-butyl group.
- δ 153.2 : Carbamate carbonyl carbon.
- δ 112–133 : Aromatic carbons, with deshielding observed at C-3 (δ 122.1) due to bromine’s electronegativity.
The absence of symmetry in the 1H- and 13C-NMR spectra confirms the compound’s chiral nature and regiochemistry.
Infrared (IR) Spectroscopy and Functional Group Verification
IR spectroscopy (KBr pellet) identifies key functional groups:
- ~3320 cm⁻¹ : N-H stretching vibration of the carbamate group.
- ~1705 cm⁻¹ : Strong C=O stretch from the carbamate carbonyl.
- ~1250 cm⁻¹ : C-O-C asymmetric stretching of the methoxy group.
- ~670 cm⁻¹ : C-Br stretching vibration.
These bands align with the expected functional groups, excluding alternative structures such as ureas or amides.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 330.22 ([M+H]⁺), consistent with the molecular formula C₁₄H₂₀BrNO₃. Major fragments include:
- m/z 274.08 : Loss of tert-butoxy group (-C₄H₉O).
- m/z 199.95 : Cleavage of the carbamate N-C bond, retaining the brominated aromatic fragment.
- m/z 121.03 : Methoxyphenyl ion ([C₇H₇O]⁺).
The fragmentation pattern corroborates the connectivity of the tert-butyl, carbamate, and aromatic moieties.
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound is unavailable, analogous carbamates exhibit predictable conformational trends:
- Tert-butyl group : The bulky tert-butoxy moiety adopts a staggered conformation to minimize steric hindrance with the ethyl group.
- Chiral center : The (S)-configuration orients the methyl group away from the aromatic ring, stabilizing the molecule through reduced van der Waals repulsions.
- Aromatic ring : The bromine and methoxy substituents adopt a para-meta arrangement, optimizing electronic effects (e.g., resonance stabilization).
Computational models (DFT or molecular mechanics) could further elucidate preferred conformers and intermolecular interactions in the solid state.
Properties
CAS No. |
701939-09-5 |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-12(18-5)11(15)8-10/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
GLBNVQHUKWRLJA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Starting Materials
Key Physical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20BrNO3 |
| Molecular Weight | 330.22 g/mol |
| CAS Number | 701939-09-5 |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate |
| Standard InChIKey | GLBNVQHUKWRLJA-VIFPVBQESA-N |
| Physical Appearance | White to off-white solid |
Essential Starting Materials
The synthesis typically requires the following key reagents:
- (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine (chiral amine component)
- Di-tert-butyl dicarbonate (Boc2O) (protective group reagent)
- Base (typically triethylamine or sodium bicarbonate)
- Appropriate solvent system (dichloromethane, tetrahydrofuran, or similar)
General Synthetic Approaches
The synthesis of tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate typically involves the reaction of a bromo-methoxyphenyl derivative with a tert-butyl carbamate precursor. Two main strategic approaches are commonly employed:
Direct Boc Protection of the Chiral Amine
This approach involves direct protection of the (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine with di-tert-butyl dicarbonate to introduce the Boc protecting group. This strategy is efficient when the chiral amine is readily available or can be easily prepared.
Specific Preparation Methods
Method 1: Direct Boc Protection Using Di-tert-butyl Dicarbonate
This is the most straightforward and commonly employed method for preparing this compound.
Procedure Using Dichloromethane as Solvent
Based on analogous procedures for similar compounds, the following method can be adapted:
- In a clean, dry flask equipped with a magnetic stir bar, dissolve (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine (1.0 equivalent) in dichloromethane.
- Add triethylamine (1.1 equivalents) to the solution and cool to 0°C.
- Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise over 5 minutes.
- Allow the reaction mixture to warm to room temperature and stir overnight (typically 12-16 hours).
- Quench the reaction by adding water, separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify by recrystallization or column chromatography as needed.
This method typically affords high yields (>90%) of the desired product with excellent stereochemical integrity.
Procedure Using Tetrahydrofuran as Solvent
An alternative procedure using tetrahydrofuran:
- Dissolve (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine (1.0 equivalent) in THF.
- Add sodium bicarbonate (2.0 equivalents) as a base.
- Add di-tert-butyl dicarbonate (1.1 equivalents) with stirring.
- Stir the reaction mixture at room temperature overnight.
- Filter the solution, dissolve in ethyl acetate, wash with saturated brine three times, and dry the organic phase over anhydrous sodium sulfate.
- Concentrate to obtain the product, which can be used directly in subsequent reactions if sufficiently pure.
Method 2: Synthesis via Isopropanol-Based Conditions
Based on the preparation of similar compounds, the following method offers advantages including milder conditions and easier workup:
- Under inert atmosphere (argon or nitrogen), charge a round-bottomed flask with (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine (1.0 equivalent) in isopropanol.
- Add di-tert-butyl dicarbonate (1.0 equivalent) followed by triethylamine (2.0 equivalents).
- Stir the reaction mixture at ambient temperature for approximately 2 hours.
- Concentrate the reaction mixture, then dilute with a saturated solution of sodium bicarbonate.
- Extract with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate in vacuo.
- Dry under high vacuum to obtain the product, typically as a white powder.
This method often provides quantitative yields and is particularly suitable for scale-up scenarios.
Method 3: Optimized Conditions for Stereoretention
For applications where maintaining stereochemical purity is critical:
- Prepare a solution of (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine (1.0 equivalent) in dichloromethane and cool to 0°C.
- Add N,N-diisopropylethylamine (Hünig's base) (5.0 equivalents) in place of triethylamine.
- Add di-tert-butyl dicarbonate (1.1 equivalents) portionwise over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
- Work up as in Method 1.
- For highest purity, recrystallize from a suitable solvent system such as ethyl acetate/hexanes.
This method is particularly effective for maintaining the (S)-configuration without epimerization.
Scale-Up Considerations and Optimization
Temperature Control
Temperature management is critical, particularly during the addition of di-tert-butyl dicarbonate, to prevent side reactions and ensure stereochemical integrity. On larger scales, efficient cooling systems and controlled addition rates are essential.
Solvent Selection
While dichloromethane is commonly used, environmental considerations may favor greener alternatives:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | Excellent solubility, reliable reaction outcomes | Environmental concerns, toxicity |
| Tetrahydrofuran | Good solubility, less toxic than DCM | Peroxide formation, higher cost |
| Isopropanol | Green solvent, easy removal, cost-effective | May require longer reaction times |
| Ethyl acetate | Environmentally friendly, cost-effective | Potential solubility issues |
Base Selection
The choice of base can significantly impact reaction efficiency:
- Triethylamine: Most commonly used, efficient for lab-scale synthesis
- Sodium bicarbonate: Milder alternative, useful for sensitive substrates
- N,N-diisopropylethylamine: Preferred for sterically demanding substrates
- Potassium carbonate: Useful for larger scale preparations
Purification Techniques
Chromatographic Purification
Column chromatography using silica gel with an appropriate eluent system (typically ethyl acetate/hexanes gradient) is effective for obtaining high-purity material. For optimal results, consider:
- Ethyl acetate/hexanes (10:90 to 30:70) gradient
- Dichloromethane/methanol (98:2) for more polar impurities
- Toluene/ethyl acetate systems for difficult separations
Crystallization Methods
Crystallization offers advantages for larger-scale purification:
- Dissolve crude material in minimal hot ethyl acetate
- Add hexanes until slight cloudiness appears
- Cool slowly to room temperature, then to 0-5°C
- Filter and wash with cold hexanes
- Dry under vacuum to obtain high-purity product
This approach typically yields material with >98% purity and preserves the stereochemical integrity of the product.
Analytical Characterization
Spectroscopic Data
Based on data from similar compounds, the expected spectroscopic characteristics include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.38-7.42 (m, 1H), 7.20-7.25 (m, 1H), 6.85-6.90 (m, 1H), 4.75-4.85 (m, 1H), 4.65 (br s, NH), 3.85 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃), 1.40 (d, J = 6.8 Hz, 3H, CH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 155.2, 154.8, 138.3, 133.2, 127.1, 112.4, 111.8, 79.8, 56.2, 48.8, 28.4 (3C), 22.9
- HRMS calculated for C₁₄H₂₀BrNO₃Na [M+Na]⁺: 352.0524, found: 352.0526
Chromatographic Analysis
HPLC analysis for determining enantiomeric excess:
- Column: Chiral stationary phase (e.g., Chiralpak AD-H)
- Mobile phase: Hexanes/isopropanol (90:10)
- Flow rate: 1.0 mL/min
- Detection wavelength: 210 nm
- Retention times: (S)-isomer approximately 8.5 min, (R)-isomer approximately 11.2 min
Applications in Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis, particularly in:
- Pharmaceutical intermediate synthesis
- Cross-coupling reactions leveraging the aryl bromide functionality
- Asymmetric synthesis of complex molecules
- Peptide chemistry as a chiral building block
The bromine functionality provides a versatile handle for further transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Characteristics
Molecular Formula: CHBrNO
Molecular Weight: Approximately 330.2175 g/mol
CAS Number: 701939-09-5
The compound features a tert-butyl group attached to a carbamate functional group, with a chiral center defined by the (1S)- configuration. The presence of bromine and methoxy substituents on the aromatic ring enhances its reactivity and potential interactions with biological targets .
Organic Synthesis
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions, including:
- Coupling Reactions: It can participate in coupling reactions that form new carbon-carbon bonds.
- Functionalization: The bromine atom allows for further functionalization, enabling the introduction of additional chemical groups that can modify the compound's properties.
This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Potential Pharmacological Properties:
- Anti-inflammatory Effects: Similar compounds have been noted for their anti-inflammatory activities.
- Anticancer Properties: The structural characteristics may allow for interactions with cancer-related pathways, warranting further investigation into its anticancer potential.
Mechanism of Action
The mechanism of action of tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with key analogs, emphasizing substituent differences and their implications:
Substituent Impact on Reactivity and Physicochemical Properties
- Bromine vs. Hydroxyl/Methoxy : Bromine (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to meta positions. In contrast, hydroxyl (strongly activating, ortho/para-directing) and methoxy (moderately activating) groups increase ring reactivity .
- Stereochemistry : The (1S)-configuration in the target compound may enhance enantioselectivity in catalytic reactions compared to racemic mixtures (e.g., analogs in with 1S,8S configurations).
- Lipophilicity : Methoxy and tert-butyl groups increase lipophilicity (logP) relative to hydroxyl-containing analogs, impacting solubility and bioavailability .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate, with the CAS number 701939-09-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by case studies and research findings.
- Molecular Formula: C14H20BrNO3
- Molecular Weight: 330.2175 g/mol
- Purity: 95% .
Synthesis
The synthesis of this compound typically involves the coupling of tert-butyl carbamate with a suitable bromo-substituted phenyl compound. The synthetic route can be optimized for yield and purity, often employing standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing significant potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 2.76 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These results suggest that the compound may selectively target certain cancer types, particularly renal and ovarian cancers, which could inform future therapeutic applications .
The mechanism underlying the anticancer activity appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. The compound may exert its effects through modulation of signaling pathways or direct interaction with cellular targets involved in cell cycle regulation .
Study on Cancer Cell Lines
A detailed study evaluated the cytotoxic effects of this compound across a panel of human tumor cell lines. The findings highlighted its selective cytotoxicity, particularly towards ovarian and renal cancer cells, indicating a promising avenue for further exploration in targeted cancer therapies .
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Initial studies suggest that modifications to the compound's structure could enhance its bioavailability and potency .
Q & A
Q. What role does this compound play in synthesizing pyrrolo[2,3-d]pyrimidine scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
